Diethylstilbestrol
Overview
Description
Synthesis Analysis
DES is a synthetic estrogen, and its synthesis involves the use of various chemical processes . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Molecular Structure Analysis
The molecular formula of DES is C18H20O2, and its molecular weight is 268.36 . It is also available as a 2D Mol file .
Chemical Reactions Analysis
DES is toxic to a wide range of aquatic organisms, disrupting their growth and interfering with several ecosystem services . It also affects energy metabolism, lipid metabolism, the digestive system, transport, and catabolism pathways .
Physical And Chemical Properties Analysis
DES is administered orally, is lipid soluble, and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Scientific Research Applications
Alteration of Gene Expression
Diethylstilbestrol (DES) has been observed to cause changes in the expression of Hox genes, which are crucial for the development of the reproductive tract. In a study on mice, DES exposure resulted in posterior shifts in Hox gene expression and morphological alterations of the reproductive tract. This suggests that DES acts as a morphogen, similar to retinoic acid, directly regulating the expression of Hox genes. This research indicates a molecular mechanism through which DES affects reproductive tract development and could be a marker for in utero drug effects that become apparent in later stages of development (Block et al., 2000).
Effects on Reproductive System in Animal Models
Research on Syrian golden hamster progeny exposed to DES during gestation revealed hyperplastic and neoplastic lesions in the female reproductive system and spermatic granulomas in male progeny. This points to DES's influence on continuous estrogenic stimulation and its proportional effects related to dosage (Rustia & Shubik, 1975).
Impact on Cell Transformation and Aneuploidy
DES has been shown to induce neoplastic transformation in Syrian hamster embryo cells without causing measurable mutations at specific loci. It appears to induce cell transformation through the production of aneuploidy, as demonstrated by abnormal or arrested mitotic spindles and disruptions in spindle microtubules, leading to disordered gene expression and potentially neoplastic transformation (Tucker & Barrett, 1986).
Investigating DES Residues in Animal Products
Research in the U.S.S.R. focused on the use of DES as an anabolic agent in farm animals. The evaluation involved assessing the biological effects on laboratory animals, the breakdown and role of DES in muscle tissue, and the estimation of residue amounts in meat post-slaughter. This research concluded that the use of DES leads to detrimental results from a medical standpoint (Nesterin, 1976).
Interaction with Tubulin and Microtubule Assembly
A study exploring the interaction of DES with tubulin found that DES inhibits microtubule assembly and affects tubulin polymerization. This interaction wascompared with the effects of colchicine, showing that DES inhibits the intrachain cross-linking of tubulin and accelerates the decay of tubulin. This suggests a unique way in which DES interacts with tubulin, potentially impacting cell division and structure (Prasad, Garber, & Ludueña, 1999).
Impact on Reproductive Tract Development
Exposure to DES during gestation has been found to lead to reproductive tract abnormalities in male offspring of mice, with 60% of the exposed males being sterile. The affected animals showed various gonadal changes and nodular masses in the reproductive tract, suggesting profound alterations in reproductive development due to DES exposure (McLachlan, Newbold, & Bullock, 1975).
Inter-generational Health Effects
DES is recognized for its 'biological time bomb' effect, where long-term effects are observed not only in the women exposed to DES but also in their offspring, including various reproductive issues, increased cancer risks, and early menopause. This highlights the need for further research into stopping the inheritance cycle of DES-related health effects (Reed & Fenton, 2013).
Safety And Hazards
Future Directions
DES exposure can serve as a model for the influence of endocrine-disrupting chemicals on human health. It also serves as a warning of the special hazards of pregnancy exposures, and more broadly, of the potential for invisible health consequences arising from new or changing exposures . Future research is expected to concentrate on refining the tumor immune milieu and discovering novel biomarkers germane to immunotherapeutic interventions .
properties
IUPAC Name |
4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Record name | DIETHYLSTILBESTROL | |
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Related CAS |
63528-82-5 (di-hydrochloride salt) | |
Record name | Diethylstilbestrol [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID3020465 | |
Record name | Diethylstilbestrol | |
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Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |
Record name | DIETHYLSTILBESTROL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |
Record name | DIETHYLSTILBESTROL | |
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Record name | Diethylstilbestrol | |
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Mechanism of Action |
Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH)., The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium., ... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ... | |
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Product Name |
Diethylstilbestrol | |
Color/Form |
White crystalline powder, Small plates from benzene | |
CAS RN |
56-53-1, 22610-99-7, 6898-97-1 | |
Record name | DIETHYLSTILBESTROL | |
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Record name | Diethylstilbestrol | |
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Record name | Diethylstilbestrol [USP:INN:BAN] | |
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Melting Point |
336 to 342 °F (NTP, 1992), 169-172 °C | |
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Retrosynthesis Analysis
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Citations
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